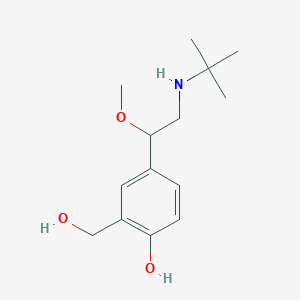

4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol

描述

盐酸沙丁胺醇甲醚,也称为沙丁胺醇甲醚,是支气管扩张剂沙丁胺醇的衍生物。它是一种选择性β2肾上腺素受体激动剂,主要在临床环境中用作支气管扩张剂。 由于其检测和化学分析,该化合物在临床和兴奋剂滥用环境中引起了极大的兴趣 .

准备方法

合成路线和反应条件: 盐酸沙丁胺醇甲醚可以通过威廉姆森醚合成法合成,该方法涉及在S_N2反应中使醇盐离子与伯烷基卤化物或甲苯磺酸酯反应 。醇盐离子通常通过使醇与强碱(例如氢化钠)反应制备。 另一种方法涉及使用氧化银作为温和碱,允许游离醇直接与烷基卤化物反应 .

工业生产方法: 醚(包括盐酸沙丁胺醇甲醚)的工业生产通常采用硫酸催化的醇反应。 由于仲醇和叔醇脱水生成烯烃,这种方法仅限于伯醇 。 其他方法包括米氏反应、双分子脱水和Cu(II)催化合成 .

化学反应分析

反应类型: 盐酸沙丁胺醇甲醚会发生几种类型的化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢。

还原: 这种反应涉及添加氢或去除氧。

取代: 这种反应涉及用另一个原子或原子团替换一个原子或原子团。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用的还原剂包括氢化锂铝和硼氢化钠。

取代: 常用的试剂包括卤素和亲核试剂。

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会生成醛或酮,而还原可能会生成醇 .

科学研究应用

Pharmaceutical Applications

-

Quality Control in Drug Manufacturing

- As an impurity reference standard, 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol is crucial for the quality control of Salbutamol formulations. Its identification and quantification help ensure the purity of active pharmaceutical ingredients (APIs) used in respiratory therapies.

- Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) recognize this compound for its role in validating analytical methods used to assess the quality of Salbutamol and related medications .

-

Research on Beta-Adrenergic Agonists

- The compound is studied extensively in research focusing on beta-adrenergic agonists, which are vital for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its interactions with beta receptors are analyzed to understand its pharmacological effects better.

- Case studies have demonstrated how impurities like Salbutamol Impurity A can influence the efficacy and safety profiles of beta-agonist therapies .

-

Stability Studies

- Stability testing of pharmaceutical formulations containing Salbutamol often includes monitoring this impurity. Understanding its degradation pathways helps in formulating more stable drug products.

- Research findings indicate that variations in temperature and light exposure can significantly affect the stability of formulations containing this compound, necessitating rigorous testing protocols .

Analytical Applications

- Chromatography Techniques

- The compound serves as a critical standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). It aids in method development for separating and quantifying Salbutamol from its impurities during analysis.

- Analytical data tables from various studies show retention times and peak areas for Salbutamol and its impurities, including this compound, providing essential benchmarks for laboratories .

| Compound | Retention Time (min) | Peak Area (%) |

|---|---|---|

| Salbutamol | 3.5 | 75 |

| This compound | 4.0 | 15 |

| Other Impurities | 5.0 | 10 |

作用机制

盐酸沙丁胺醇甲醚通过选择性结合β2肾上腺素受体发挥作用。这种结合激活腺苷酸环化酶,从而提高细胞内环状腺苷一磷酸 (cAMP) 的水平。 cAMP 水平升高会导致支气管平滑肌松弛,从而导致支气管扩张 .

类似化合物:

沙丁胺醇: 一种选择性β2肾上腺素受体激动剂,用作支气管扩张剂。

左旋沙丁胺醇: 沙丁胺醇的单一R-异构体,对β2受体具有更高的特异性。

沙丁胺醇: 沙丁胺醇的另一个名称,在不同的地区可互换使用。

独特性: 盐酸沙丁胺醇甲醚因其独特的结构而独一无二,其中包括一个甲氧基。 与其他类似化合物相比,这种结构差异可能会影响其药代动力学和药效学 .

相似化合物的比较

Albuterol: A selective beta-2 adrenergic partial agonist used as a bronchodilator.

Levalbuterol: The single R-isomer of albuterol, with higher specificity for beta-2 receptors.

Salbutamol: Another name for albuterol, used interchangeably in different regions.

Uniqueness: Albuterol methyl ether is unique due to its specific structure, which includes a methoxy group. This structural difference may influence its pharmacokinetics and pharmacodynamics compared to other similar compounds .

生物活性

4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol, commonly referred to as Salbutamol Impurity A, is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol. This compound is structurally related to beta-adrenergic agonists and has garnered interest due to its potential biological activities and implications in pharmacology.

Chemical Structure and Properties

The compound features a phenolic structure with a tert-butylamino group, which contributes to its biological activity. Its chemical identifiers include:

- CAS Number : 870076-72-5

- Molecular Weight : 253.34 g/mol

- SMILES : OCC1=C(O)C=CC(C(OC)CNC(C)(C)C)=C1

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its interaction with adrenergic receptors. Below are key findings regarding its biological effects:

The compound acts as a beta-adrenergic agonist, influencing various physiological processes such as:

- Bronchodilation : Similar to Salbutamol, it may facilitate airway relaxation, making it relevant for asthma treatment.

- Cardiovascular Effects : It could potentially affect heart rate and blood pressure through adrenergic receptor modulation.

Study 1: Bronchodilatory Effects

A study conducted on the bronchodilatory effects of beta-agonists indicated that compounds similar to Salbutamol, including its impurities, can enhance airflow in patients with obstructive airway diseases. The study employed in vitro assays using human bronchial smooth muscle cells, demonstrating that the compound promotes relaxation via cAMP pathway activation.

Study 2: Toxicological Assessment

Research involving toxicological screening of various compounds, including Salbutamol impurities, highlighted potential endocrine-disrupting effects. The study utilized high-resolution mass spectrometry to identify the presence of this compound in food contact materials, suggesting implications for human health through dietary exposure.

Data Table: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Bronchodilation | Enhances airflow | |

| Cardiovascular modulation | Potential increase in heart rate | |

| Endocrine disruption potential | Identified in food contact materials |

Safety and Handling

Given its biological activity and potential toxicity, safety measures should be observed when handling this compound. It is classified under several hazard categories:

- Acute Toxicity : Harmful if swallowed (H302)

- Skin Sensitization : May cause an allergic skin reaction (H317)

- Eye Irritation : Causes serious eye irritation (H319)

属性

IUPAC Name |

4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)15-8-13(18-4)10-5-6-12(17)11(7-10)9-16/h5-7,13,15-17H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHASVFLCHGDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870076-72-5 | |

| Record name | 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870076725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-(TERT-BUTYLAMINO)-1-METHOXYETHYL)-2-(HYDROXYMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ45GD7950 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。